molecular formula C15H15BrO B7858382 4-Bromobenzyl-(2,4-dimethylphenyl)ether

4-Bromobenzyl-(2,4-dimethylphenyl)ether

Cat. No.: B7858382
M. Wt: 291.18 g/mol
InChI Key: BOZRNHMEEJKZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzyl-(2,4-dimethylphenyl)ether (C₁₅H₁₅BrO, MW 291.18) is an aromatic ether featuring a brominated benzyl group and a 2,4-dimethylphenyl substituent. Its structure combines steric bulk from the methyl groups with the electron-withdrawing bromine atom, influencing its reactivity and physical properties.

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-3-8-15(12(2)9-11)17-10-13-4-6-14(16)7-5-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRNHMEEJKZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Bromobenzyl-(2,4-dimethylphenyl)ether is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The molecular formula of 4-Bromobenzyl-(2,4-dimethylphenyl)ether is C15H15BrO. Its structure features a bromobenzyl moiety linked to a dimethylphenyl ether, which may influence its biological interactions and efficacy.

Antimicrobial Activity

Research indicates that compounds similar to 4-Bromobenzyl-(2,4-dimethylphenyl)ether exhibit antimicrobial properties . A study highlighted the effectiveness of various benzyl ether derivatives against bacterial strains, suggesting that the introduction of halogen substituents can enhance antimicrobial efficacy. Specifically, the presence of bromine in the structure is believed to contribute positively to its activity against certain pathogens .

The anticancer potential of 4-Bromobenzyl-(2,4-dimethylphenyl)ether has been investigated through its ability to inhibit topoisomerases, enzymes crucial for DNA replication and transcription. In vitro studies have shown that derivatives related to this compound can induce apoptosis in cancer cells by promoting cell cycle arrest and increasing oxidative stress .

Case Studies

  • Topoisomerase Inhibition : A study demonstrated that compounds with similar structures effectively inhibited both topoisomerase I and II activities, leading to decreased viability in cancer cell lines such as MCF-7. The mechanism involved the disruption of DNA replication processes, confirming the compound's potential as a chemotherapeutic agent .
  • Cytotoxicity Assays : In cytotoxicity assays using MCF-7 cells, 4-Bromobenzyl-(2,4-dimethylphenyl)ether exhibited dose-dependent effects on cell viability. Staining assays indicated increased levels of cleaved caspase-3 and LC3A/B, markers associated with apoptosis and autophagy .

Structure-Activity Relationship (SAR)

The biological activity of 4-Bromobenzyl-(2,4-dimethylphenyl)ether can be significantly influenced by its structural components. The introduction of various substituents on the phenyl rings has been shown to modulate its potency:

  • Bromine Substitution : Enhances interaction with biological targets.
  • Dimethyl Groups : Affect lipophilicity and cellular uptake.

A comparative analysis with other phenolic compounds indicated that modifications at specific positions could lead to improved bioactivity against cancer cells and pathogens .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against specific bacterial strains
AnticancerInduces apoptosis; inhibits topoisomerases
MechanismAlters DNA replication; increases oxidative stress

Comparison with Similar Compounds

Positional Isomers: 4-Bromobenzyl-(3,4-dimethylphenyl)ether

  • Molecular Formula : C₁₅H₁₅BrO (same as target compound).
  • Key Difference : Methyl groups at the 3,4 positions on the phenyl ring instead of 2,3.
  • Altered electronic effects due to para-methyl group proximity to the ether oxygen.
  • Synthesis : Discontinued commercial availability (CAS 863393-98-0) suggests challenges in synthesis or niche applications .

Simpler Brominated Ethers: 4-Bromodiphenyl Ether

  • Molecular Formula : C₁₂H₉BrO (MW 249.107).
  • Structure : Lacks the benzyl group and methyl substituents.
  • Broader applications in organic synthesis as a building block for polymers or flame retardants .

Dibrominated Analogues: 4,4'-Dibromodiphenyl Ether

  • Molecular Formula : C₁₂H₈Br₂O (MW 327.999).
  • Structure : Two bromine atoms at para positions on each phenyl ring.
  • Properties: Higher bromine content enhances flame-retardant properties but raises environmental persistence concerns. Known as a persistent organic pollutant (POP) under the Stockholm Convention, unlike the target compound .

Mixed Bromine Isomers: 2,4'-Dibromodiphenyl Ether

  • Molecular Formula : C₁₂H₈Br₂O (MW 327.999).
  • Structure : Bromine at ortho and para positions on separate rings.

Physicochemical and Functional Differences

Property 4-Bromobenzyl-(2,4-dimethylphenyl)ether 4-Bromobenzyl-(3,4-dimethylphenyl)ether 4-Bromodiphenyl Ether 4,4'-Dibromodiphenyl Ether
Molecular Weight 291.18 291.18 249.107 327.999
Substituent Positions 2,4-dimethylphenyl 3,4-dimethylphenyl None 4,4'-dibromo
Steric Hindrance High Moderate Low Low
Potential Applications Specialty synthesis intermediate Discontinued (limited data) Polymer chemistry Flame retardant (restricted)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.